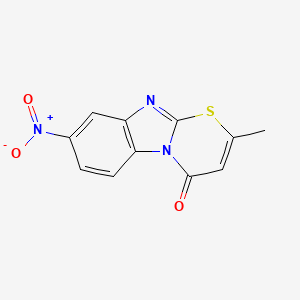
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one is a heterocyclic compound with the molecular formula C11H7N3O3S and a molecular weight of 261.257 g/mol . This compound is characterized by its unique structure, which includes a thia-diaza-fluorenone core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thia-diaza-fluorenones.
Scientific Research Applications
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological activities. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene-based thiazolidinone: Known for its anticancer and antimicrobial properties.
2,7-Dichloro-9H-fluorene-based azetidinone: Exhibits significant antimicrobial and anticancer activities.
Uniqueness
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one is unique due to its thia-diaza-fluorenone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64411-79-6 |
|---|---|
Molecular Formula |
C11H7N3O3S |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
2-methyl-8-nitro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C11H7N3O3S/c1-6-4-10(15)13-9-3-2-7(14(16)17)5-8(9)12-11(13)18-6/h2-5H,1H3 |
InChI Key |
POWIWPDTQMHRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















